molecular formula C24H19BrN2O5 B11347448 6-bromo-N-(3,4-dimethoxybenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6-bromo-N-(3,4-dimethoxybenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11347448
M. Wt: 495.3 g/mol
InChI Key: YFRDSAAPRVLKDG-UHFFFAOYSA-N
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Description

6-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 6-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the chromene core, bromination, and subsequent functionalization with the dimethoxyphenyl and pyridinyl groups. One common synthetic route involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Bromination: The chromene core is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Functionalization: The brominated chromene is further functionalized by reacting it with 3,4-dimethoxybenzyl chloride and 2-pyridylamine in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

6-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active chromenes. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Material Science: Due to its unique structure, the compound may find applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is not fully understood, but it is believed to interact with specific molecular targets in cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain kinases or transcription factors, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

6-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be compared with other chromene derivatives such as:

    4H-Chromen-4-one: A simpler chromene derivative with a basic chromene core.

    6-Bromo-4H-chromen-4-one: Similar to the target compound but lacks the dimethoxyphenyl and pyridinyl groups.

    N-(3,4-Dimethoxyphenyl)-4H-chromen-4-one: Contains the dimethoxyphenyl group but lacks the bromine and pyridinyl groups.

The uniqueness of 6-BROMO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.

Properties

Molecular Formula

C24H19BrN2O5

Molecular Weight

495.3 g/mol

IUPAC Name

6-bromo-N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C24H19BrN2O5/c1-30-20-8-6-15(11-21(20)31-2)14-27(23-5-3-4-10-26-23)24(29)22-13-18(28)17-12-16(25)7-9-19(17)32-22/h3-13H,14H2,1-2H3

InChI Key

YFRDSAAPRVLKDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br)OC

Origin of Product

United States

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